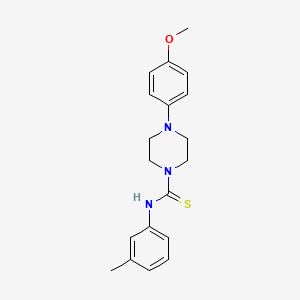
4-(4-methoxyphenyl)-N-(3-methylphenyl)-1-piperazinecarbothioamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-(4-methoxyphenyl)-N-(3-methylphenyl)-1-piperazinecarbothioamide, also known as MPPT, is a chemical compound that has gained attention in scientific research due to its potential therapeutic applications. MPPT belongs to the class of piperazine derivatives and has been shown to have an affinity for the serotonin transporter. In
作用機序
The mechanism of action of 4-(4-methoxyphenyl)-N-(3-methylphenyl)-1-piperazinecarbothioamide involves its interaction with the serotonin transporter. 4-(4-methoxyphenyl)-N-(3-methylphenyl)-1-piperazinecarbothioamide binds to the transporter and inhibits the reuptake of serotonin, which results in an increase in the levels of serotonin in the synaptic cleft. This increase in serotonin levels is believed to be responsible for the antidepressant and anxiolytic effects of 4-(4-methoxyphenyl)-N-(3-methylphenyl)-1-piperazinecarbothioamide.
Biochemical and Physiological Effects
4-(4-methoxyphenyl)-N-(3-methylphenyl)-1-piperazinecarbothioamide has been shown to have a number of biochemical and physiological effects. In addition to increasing the levels of serotonin in the brain, 4-(4-methoxyphenyl)-N-(3-methylphenyl)-1-piperazinecarbothioamide has been shown to increase the levels of dopamine and norepinephrine. 4-(4-methoxyphenyl)-N-(3-methylphenyl)-1-piperazinecarbothioamide has also been shown to have anxiolytic effects, which may be due to its ability to modulate the activity of the hypothalamic-pituitary-adrenal (HPA) axis.
実験室実験の利点と制限
One of the advantages of using 4-(4-methoxyphenyl)-N-(3-methylphenyl)-1-piperazinecarbothioamide in lab experiments is its selectivity for the serotonin transporter. This selectivity allows for the specific modulation of serotonin levels in the brain, which can be useful for studying the role of serotonin in various physiological processes. However, one limitation of using 4-(4-methoxyphenyl)-N-(3-methylphenyl)-1-piperazinecarbothioamide in lab experiments is its potential toxicity. 4-(4-methoxyphenyl)-N-(3-methylphenyl)-1-piperazinecarbothioamide has been shown to have cytotoxic effects in some cell lines, which may limit its use in certain experiments.
将来の方向性
There are several future directions for research on 4-(4-methoxyphenyl)-N-(3-methylphenyl)-1-piperazinecarbothioamide. One area of research is the development of new antidepressant and anxiolytic drugs based on the structure of 4-(4-methoxyphenyl)-N-(3-methylphenyl)-1-piperazinecarbothioamide. Another area of research is the study of the potential neuroprotective effects of 4-(4-methoxyphenyl)-N-(3-methylphenyl)-1-piperazinecarbothioamide. 4-(4-methoxyphenyl)-N-(3-methylphenyl)-1-piperazinecarbothioamide has been shown to have antioxidant properties, which may be useful for the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's. Additionally, more research is needed to fully understand the mechanism of action of 4-(4-methoxyphenyl)-N-(3-methylphenyl)-1-piperazinecarbothioamide and its potential applications in the treatment of drug addiction and withdrawal symptoms.
Conclusion
In conclusion, 4-(4-methoxyphenyl)-N-(3-methylphenyl)-1-piperazinecarbothioamide is a chemical compound that has gained attention in scientific research due to its potential therapeutic applications. The synthesis method for 4-(4-methoxyphenyl)-N-(3-methylphenyl)-1-piperazinecarbothioamide involves the reaction of 4-methoxyphenylpiperazine and 3-methylphenyl isothiocyanate. 4-(4-methoxyphenyl)-N-(3-methylphenyl)-1-piperazinecarbothioamide has been studied for its potential use in the treatment of depression, anxiety disorders, and drug addiction. The mechanism of action of 4-(4-methoxyphenyl)-N-(3-methylphenyl)-1-piperazinecarbothioamide involves its interaction with the serotonin transporter, which results in an increase in the levels of serotonin in the brain. 4-(4-methoxyphenyl)-N-(3-methylphenyl)-1-piperazinecarbothioamide has a number of biochemical and physiological effects, including the modulation of the HPA axis and the increase in dopamine and norepinephrine levels. While there are some limitations to the use of 4-(4-methoxyphenyl)-N-(3-methylphenyl)-1-piperazinecarbothioamide in lab experiments, there are several future directions for research on this compound.
合成法
The synthesis method for 4-(4-methoxyphenyl)-N-(3-methylphenyl)-1-piperazinecarbothioamide involves the reaction of 4-methoxyphenylpiperazine and 3-methylphenyl isothiocyanate in the presence of a base. The reaction yields 4-(4-methoxyphenyl)-N-(3-methylphenyl)-1-piperazinecarbothioamide as a white crystalline solid with a melting point of 205-207°C. The purity of 4-(4-methoxyphenyl)-N-(3-methylphenyl)-1-piperazinecarbothioamide can be determined by high-performance liquid chromatography (HPLC) and its structure can be confirmed by nuclear magnetic resonance (NMR) spectroscopy.
科学的研究の応用
4-(4-methoxyphenyl)-N-(3-methylphenyl)-1-piperazinecarbothioamide has been studied for its potential therapeutic applications in various areas of research. One of the most promising applications is in the treatment of depression and anxiety disorders. 4-(4-methoxyphenyl)-N-(3-methylphenyl)-1-piperazinecarbothioamide has been shown to increase the levels of serotonin in the brain, which is a neurotransmitter that is known to regulate mood and emotions. Additionally, 4-(4-methoxyphenyl)-N-(3-methylphenyl)-1-piperazinecarbothioamide has been studied for its potential use in the treatment of drug addiction and withdrawal symptoms.
特性
IUPAC Name |
4-(4-methoxyphenyl)-N-(3-methylphenyl)piperazine-1-carbothioamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23N3OS/c1-15-4-3-5-16(14-15)20-19(24)22-12-10-21(11-13-22)17-6-8-18(23-2)9-7-17/h3-9,14H,10-13H2,1-2H3,(H,20,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZQOVENVZHJTQCE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)NC(=S)N2CCN(CC2)C3=CC=C(C=C3)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23N3OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(4-methoxyphenyl)-N-(3-methylphenyl)piperazine-1-carbothioamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![1-[2-(2-naphthyloxy)ethyl]azepane](/img/structure/B5880892.png)
![N-phenyl-3-[4-(3-phenyl-2-propen-1-yl)-1-piperazinyl]propanamide](/img/structure/B5880900.png)
![N-benzyl-2-[3-(cyclopropylcarbonyl)-1H-indol-1-yl]acetamide](/img/structure/B5880904.png)
![4-bromo-N'-[(4-iodobenzoyl)oxy]benzenecarboximidamide](/img/structure/B5880910.png)
![N-[3-(4-bromophenyl)acryloyl]-2-hydroxybenzamide](/img/structure/B5880911.png)


![4-(1-pyrrolidinyl)[1,2,4]triazolo[4,3-a]quinoxaline](/img/structure/B5880945.png)
![1-[(4-chloro-2,5-dimethylphenyl)sulfonyl]pyrrolidine](/img/structure/B5880953.png)

![2-(tert-butylthio)-6,7,8,9-tetrahydropyrido[1,2-a]benzimidazole hydrochloride](/img/structure/B5880968.png)
![3-allyl-5-(4-chlorobenzyl)-1,3-thiazolidine-2,4-dione 2-{[1-(4-fluorophenyl)ethylidene]hydrazone}](/img/structure/B5880988.png)
![4-{[(dimethylamino)carbonyl]oxy}phenyl benzoate](/img/structure/B5880996.png)